molecular formula C9H11Cl2NS B2964823 6-chloro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride CAS No. 1049751-84-9

6-chloro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride

Cat. No. B2964823
CAS RN: 1049751-84-9
M. Wt: 236.15
InChI Key: MUERRAOQPFXTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride is a chemical compound with the molecular formula C9H11Cl2NS and a molecular weight of 236.16 . It is used for proteomics research .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility in various solvents would typically be determined experimentally .

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It’s used for proteomics research , which suggests it may interact with proteins in some way.

Safety and Hazards

Specific safety and hazard information for this compound was not available in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions of research involving this compound are not specified in the sources I found. Given its use in proteomics research , it may be involved in studies of protein structure and function, or in the development of new biochemical assays.

properties

IUPAC Name

6-chloro-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUERRAOQPFXTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1N)C=C(C=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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